molecular formula C13H14NO+ B492360 1-(2-Hydroxy-2-phenylethyl)pyridinium

1-(2-Hydroxy-2-phenylethyl)pyridinium

Cat. No.: B492360
M. Wt: 200.26g/mol
InChI Key: ACVOAOZMIDJCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxy-2-phenylethyl)pyridinium is a pyridinium-based compound characterized by a positively charged nitrogen-containing aromatic ring (pyridinium) substituted with a 2-hydroxy-2-phenylethyl group. This structure combines the hydrophilic pyridinium moiety with a hydrophobic phenyl group, conferring unique physicochemical properties. Related derivatives, such as its bromide salt (C₁₄H₁₆BrNO), have been cataloged in chemical databases, suggesting synthetic accessibility .

Properties

IUPAC Name

1-phenyl-2-pyridin-1-ium-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14NO/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14/h1-10,13,15H,11H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVOAOZMIDJCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C[N+]2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14NO+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Gaps

Comparative studies with HPP+ highlight the importance of substituent design in neurotoxicity and mitochondrial interactions . Further research should explore synthetic modifications (e.g., halogenation or alkylation) to optimize solubility, stability, and target engagement.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.